molecular formula C6H4F2O3S B13627765 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride

Katalognummer: B13627765
Molekulargewicht: 194.16 g/mol
InChI-Schlüssel: DGSYGVHIRGHKET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride is a fluorinated benzene derivative with the molecular formula C6H4F2O3S and a molecular weight of 194.16.

Vorbereitungsmethoden

The synthesis of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of a fluorosulfonyl group onto a benzene ring. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered concise and efficient for producing sulfonyl fluorides . The reaction conditions often involve the use of sulfuryl fluoride gas (SO2F2) or other solid reagents such as FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Analyse Chemischer Reaktionen

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group on the benzene ring can undergo oxidation to form quinones or reduction to form corresponding alcohols.

    Electrophilic Aromatic Substitution: The fluorine and hydroxyl groups on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include sulfuryl fluoride, fluorinating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Chemical Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

    Drug Discovery: Its unique properties make it a valuable intermediate in the synthesis of potential pharmaceutical compounds.

    Materials Science: The compound is utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets through its functional groups. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, and other biological molecules, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

3-Fluoro-5-hydroxybenzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:

  • 3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride
  • 3-Fluoro-5-methoxybenzene-1-sulfonyl fluoride
  • 3-Fluoro-5-hydroxybenzene-1-sulfonyl chloride

These compounds share similar structural features but differ in the substituents on the benzene ring. The presence of different functional groups can influence their reactivity, stability, and applications. This compound is unique due to its specific combination of fluorine, hydroxyl, and sulfonyl fluoride groups, which confer distinct chemical and physical properties .

Eigenschaften

Molekularformel

C6H4F2O3S

Molekulargewicht

194.16 g/mol

IUPAC-Name

3-fluoro-5-hydroxybenzenesulfonyl fluoride

InChI

InChI=1S/C6H4F2O3S/c7-4-1-5(9)3-6(2-4)12(8,10)11/h1-3,9H

InChI-Schlüssel

DGSYGVHIRGHKET-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1F)S(=O)(=O)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.